2,6-Diaminopyridine

Thermal analysis Polymer chemistry Materials science

2,6-Diaminopyridine (2,6-DAP, CAS 141-86-6) is a heterocyclic aromatic diamine characterized by two amino substituents at the 2- and 6-positions of the pyridine ring, forming a symmetric DAD (donor-acceptor-donor) hydrogen-bonding motif. This compound exists as a crystalline solid with a molecular weight of 109.13 g/mol and exhibits a melting point range of 121–123 °C.

Molecular Formula C5H7N3
Molecular Weight 109.13 g/mol
CAS No. 141-86-6
Cat. No. B123231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diaminopyridine
CAS141-86-6
Synonyms2,6-Pyridinediamine; _x000B_2,6-Diamino-pyridine;  DAP;  DAP (amine);  NSC 1921;  NSC 403346
Molecular FormulaC5H7N3
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)N)N
InChIInChI=1S/C5H7N3/c6-4-2-1-3-5(7)8-4/h1-3H,(H4,6,7,8)
InChIKeyVHNQIURBCCNWDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diaminopyridine (CAS 141-86-6): Technical Profile and Procurement Considerations for Research and Industrial Applications


2,6-Diaminopyridine (2,6-DAP, CAS 141-86-6) is a heterocyclic aromatic diamine characterized by two amino substituents at the 2- and 6-positions of the pyridine ring, forming a symmetric DAD (donor-acceptor-donor) hydrogen-bonding motif [1]. This compound exists as a crystalline solid with a molecular weight of 109.13 g/mol and exhibits a melting point range of 121–123 °C . It demonstrates moderate water solubility (9.9 g/100 mL at 20 °C) and remains stable under normal temperature and pressure conditions [2]. While often grouped with other aminopyridines such as 2-aminopyridine, 2,4-diaminopyridine, and 3,4-diaminopyridine, the specific 2,6-substitution pattern confers distinct coordination chemistry, hydrogen-bonding behavior, and reactivity profiles that directly impact its suitability for targeted applications.

2,6-Diaminopyridine (CAS 141-86-6): Why Simple Aminopyridine Substitution Introduces Technical Risk


Substituting 2,6-diaminopyridine with generic aminopyridine analogs such as 2-aminopyridine (2-AP), 2,4-diaminopyridine (2,4-DAP), or 3,4-diaminopyridine (3,4-DAP) introduces significant changes in electronic structure, coordination geometry, and thermal behavior that can compromise performance in critical applications [1]. High-resolution gas-phase electronic spectroscopy reveals that the potential energy surface of 2,6-DAP differs markedly from aniline and 2-aminopyridine due to additional nitrogen incorporation and symmetrical amino group placement [2]. This alteration in electronic landscape directly impacts its capacity to form stable metal complexes, participate in triple hydrogen-bonded supramolecular assemblies, and achieve the thermal stability required for high-performance polymer and catalyst applications. The following quantitative evidence demonstrates precisely where 2,6-DAP provides measurable differentiation relative to its closest analogs and alternatives.

2,6-Diaminopyridine (CAS 141-86-6): Quantitative Comparative Evidence for Scientific and Industrial Selection


Thermal Stability Comparison: Enzymatic vs. Oxidative Polymerization of 2,6-Diaminopyridine

The thermal decomposition profile of 2,6-diaminopyridine-derived polymers exhibits significant dependence on the synthetic route employed. Enzymatic polymerization of 2,6-DAP using horseradish peroxidase (HRP) and H₂O₂ produces Poly(DAP-en) with a first decay temperature of 342 °C, whereas oxidative polymerization in aqueous basic medium yields Poly(DAP-ox) with a substantially lower first decay temperature of 181 °C, representing a 161 °C difference in thermal stability between the two 2,6-DAP-derived materials [1]. This comparison highlights the critical influence of polymerization methodology on the thermal robustness of 2,6-DAP-based materials, providing a quantifiable basis for process selection in applications requiring high-temperature performance.

Thermal analysis Polymer chemistry Materials science

Hydrogen-Bonded Complex Stability: 2,6-Diaminopyridine vs. 2,4-Diamino-s-triazine Analogs

2,6-Diaminopyridine forms extremely stable triple hydrogen-bonded complexes in nonpolar organic solvents, with association constants (Kₐ) reaching up to 2 × 10⁷ M⁻¹ in dichloromethane at room temperature when paired with complementary binding partners [1]. This exceptionally high binding affinity derives from the symmetric DAD hydrogen-bonding array unique to the 2,6-substitution pattern. In comparative studies of hydrogen-bonded complexes with uracil derivatives in CDCl₃, acylation of 2,6-diaminopyridine increases complex stability, whereas acylation of structurally related 2,4-diamino-s-triazines produces the opposite effect—a decrease in complex stability [2]. This class-level divergence demonstrates that 2,6-DAP-based recognition motifs follow distinct structure-activity relationships that cannot be extrapolated from triazine-based alternatives.

Supramolecular chemistry Hydrogen bonding Self-assembly

Electrochemical Performance in Fuel Cell Catalysis: 2,6-Diaminopyridine-Derived Co-N-C Catalyst vs. Commercial Pt/C

A non-precious metal catalyst derived from 2,6-diaminopyridine (Co-N-C) demonstrates electrochemical oxygen reduction reaction (ORR) performance comparable to commercial precious metal Pt/C catalysts [1]. The Co-N-C catalyst, prepared via polymerization of 2,6-DAP with 4,4-methylene diphenyl diisocyanates (MDI) in the presence of Co(II) followed by calcination, achieved a maximum single-cell power density (Pₘₐₓ) of 227.7 mW·cm⁻² in an anion exchange membrane fuel cell (AEMFC) configuration [1]. The catalyst exhibited high onset and half-wave potentials, high limiting reduction current density, and a lower Tafel slope relative to Pt/C benchmarks, with the number of electrons transferred in the cathode approaching four—indicating complete ORR with minimal peroxide formation [1]. In related studies using polymerization-pyrolysis methods, Fe-N-C catalysts derived from 2,6-DAP demonstrated half-wave potentials of approximately 0.88 V versus RHE in O₂-saturated 1 M KOH electrolyte, with peroxide yields below 1.3% in alkaline media and below 4% in acidic media [2].

Electrocatalysis Fuel cells Oxygen reduction reaction

Base 2,6-Diaminopyridine Thermal Stability Baseline: Control vs. Modified Form

Thermogravimetric analysis (TGA) of unmodified 2,6-diaminopyridine establishes a baseline maximum thermal decomposition temperature (Tₘₐₓ) of 186.84 °C [1]. This intrinsic thermal stability value serves as a critical reference point for evaluating 2,6-DAP derivatives, composite formulations, and polymerization products. When subjected to specific physical treatments, the Tₘₐₓ of 2,6-DAP can be elevated to 203.52 °C—an increase of 16.68 °C (approximately 8.9%)—demonstrating that the thermal properties of this compound are modifiable without chemical derivatization [1]. Differential scanning calorimetry (DSC) further reveals that treatment increases the latent heat of fusion by 35.52% relative to control 2,6-DAP [1].

Thermal analysis Material stability Process optimization

Platinum(II) Coordination Mode Differentiation: 2,6-Diaminopyridine vs. Pyridine and 2-Aminopyridine

Comparative coordination studies with platinum(II) complexes reveal a fundamental divergence in binding mode between 2,6-diaminopyridine and simpler pyridine ligands. Pyridine and 2-aminopyridine coordinate to platinum through the endocyclic pyridine nitrogen atom, following the expected binding geometry [1]. In contrast, 2,6-diaminopyridine coordinates to platinum through the exo-nitrogen of one amino group, yielding an unusual μ-amido bridging complex [1]. This sterically-driven coordination switch—from Nₚyridine coordination to Nₐₘᵢₙₒ coordination—is a direct consequence of the 2,6-substitution pattern and its attendant steric hindrance around the pyridine nitrogen, distinguishing 2,6-DAP from both unsubstituted pyridine and mono-aminated 2-aminopyridine.

Coordination chemistry Organometallics Ligand design

Behavioral Pharmacology Discrimination: 2,6-Diaminopyridine vs. 3,4-Diaminopyridine

In rat drug discrimination studies evaluating potassium channel blocker pharmacology, 2,6-diaminopyridine (2,6-DIAP) and 3,4-diaminopyridine (3,4-DIAP) exhibit distinct substitution profiles relative to the training drug 4-aminopyridine (4-AP) [1]. Both diaminopyridine isomers produced dose-dependent increases in responses on the 4-AP-associated lever but achieved only partial substitution for 4-AP, indicating incomplete overlap in their discriminative stimulus effects [1]. This partial substitution pattern demonstrates that the positional isomerism between 2,6- and 3,4-diaminopyridine translates into measurably different pharmacological profiles, precluding their interchangeability in neuropharmacological research applications.

Pharmacology Potassium channels Drug discrimination

2,6-Diaminopyridine (CAS 141-86-6): Validated Application Scenarios Based on Comparative Evidence


Synthesis of Thermally Robust Polymers via Enzymatic Polymerization

Researchers seeking to produce 2,6-diaminopyridine-based polymers with maximum thermal stability should employ enzymatic polymerization using horseradish peroxidase (HRP) and H₂O₂, which yields Poly(DAP-en) with a first decay temperature of 342 °C—161 °C higher than material produced via oxidative polymerization (181 °C) [1]. This thermal performance differential makes enzymatically polymerized 2,6-DAP the preferred choice for high-temperature polymer applications including aerospace composites, automotive under-hood components, and thermally demanding coating formulations.

Development of Non-Precious Metal Fuel Cell Cathode Catalysts

2,6-Diaminopyridine serves as a validated precursor for synthesizing Co-N-C and Fe-N-C oxygen reduction reaction (ORR) catalysts that achieve performance metrics approaching commercial Pt/C catalysts [1][2]. The 2,6-DAP-derived Co-N-C catalyst delivers a maximum power density of 227.7 mW·cm⁻² in AEMFC single cells, with Fe-N-C variants exhibiting half-wave potentials of approximately 0.88 V versus RHE and peroxide yields below 1.3% in alkaline electrolytes [1][2]. This evidence supports procurement of 2,6-DAP for fuel cell electrode research and development, particularly where cost reduction relative to precious metal catalysts is a priority.

Supramolecular Polymer and Self-Healing Material Design

The exceptionally high association constants (up to 2 × 10⁷ M⁻¹ in CH₂Cl₂) achievable with 2,6-diaminopyridine-based hydrogen-bonded complexes enable the construction of supramolecular polymers with robust, reversible crosslinking [1]. The DAD hydrogen-bonding array unique to the 2,6-substitution pattern supports triple hydrogen bond formation, providing a quantifiable advantage over mono-aminated analogs for applications requiring strong yet reversible intermolecular associations. This property directly supports the use of 2,6-DAP as a dynamic chain extender in self-healing polyurethane and polyurea systems [2].

Phenazopyridine Hydrochloride Pharmaceutical Intermediate Manufacturing

2,6-Diaminopyridine is the established industrial precursor for synthesizing phenazopyridine hydrochloride, a urinary tract analgesic [1]. The synthesis proceeds via diazotization of 2,6-DAP followed by coupling with aniline or substituted aromatic compounds to form the characteristic phenylazo linkage [1]. Alternative aminopyridine isomers cannot substitute in this route due to the regiospecific requirements of the diazotization and coupling sequence. This established manufacturing pathway supports 2,6-DAP procurement for pharmaceutical intermediate production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Diaminopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.